molecular formula C19H19N3O5S B2910416 N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 797780-84-8

N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2910416
CAS RN: 797780-84-8
M. Wt: 401.44
InChI Key: CNQUGKLNIMHOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction Studies with Quinoxaline Derivatives

Research has explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, focusing on how temperature and concentration affect these interactions. This study provides insights into the solute-solute, solute-solvent, and solvent-solvent interactions present in such mixtures, offering a foundational understanding of how N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide might interact in complex chemical environments (Raphael et al., 2015).

Catalytic Behavior in Transfer Hydrogenation

A study on (Arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands has shed light on the catalytic behaviors of these compounds in the transfer hydrogenation of ketones. This research underscores the potential of similar sulfonamide-based compounds in catalysis, particularly in reactions important for synthetic chemistry and industrial applications (Carrión et al., 2007).

Efficiency in Catalytic Reactions

Ferrous methanesulfonate has been identified as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This work highlights the potential for utilizing methanesulfonamide derivatives in catalyzing a range of chemical transformations, emphasizing the efficiency and recyclability of such catalysts (Wang et al., 2011).

Role in COX-2 Inhibition

The placement of a methanesulfonamide group on certain positions of the 1,5-diarylpyrazole scaffold has been shown to significantly enhance COX-2 inhibitory activity. This discovery opens avenues for the development of novel anti-inflammatory drugs, where sulfonamide derivatives can play a crucial role (Singh et al., 2004).

Advances in Organic Synthesis

The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-Endo-Trig cyclization reactions demonstrates the utility of (phenylsulfonyl)methane in complex organic syntheses. This example illustrates the broader applicability of sulfonamide-based compounds in facilitating novel synthetic routes and transformations (Craig et al., 2000).

N-Mesylation and Regioselectivity

The use of 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating agent highlights the specificity and selectivity that sulfonamide derivatives can offer in modifying amino groups within molecules. Such specificity is vital for the development of targeted chemical probes and pharmaceuticals (Kim et al., 1999).

properties

IUPAC Name

N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)22-17(14-6-7-18-19(9-14)27-11-26-18)10-16(20-22)13-4-3-5-15(8-13)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUGKLNIMHOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.